N'-[4-(benzyloxy)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Beschreibung
Chemical Structure and Synthesis
N'-[4-(Benzyloxy)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a hydrazone derivative featuring a benzyloxy-substituted benzylidene moiety and a 1-ethyl-benzimidazole-thioacetohydrazide group. The compound is synthesized via a multi-step process common to hydrazones:
Formation of the benzimidazole core: Reaction of 1-ethyl-1H-benzimidazole-2-thiol with a halogenated acetohydrazide precursor (e.g., ethyl chloroacetate) to introduce the thioether linkage.
Hydrazide formation: Hydrazinolysis of the ester intermediate to yield 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide.
Condensation: Reaction with 4-(benzyloxy)benzaldehyde under reflux in ethanol to form the final hydrazone .
Eigenschaften
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-2-29-23-11-7-6-10-22(23)27-25(29)32-18-24(30)28-26-16-19-12-14-21(15-13-19)31-17-20-8-4-3-5-9-20/h3-16H,2,17-18H2,1H3,(H,28,30)/b26-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMMACJDOHITCF-WGOQTCKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Key Features
- The 1-ethyl substitution on the benzimidazole ring may reduce metabolic degradation compared to unsubstituted analogs.
- The thioacetohydrazide bridge facilitates interactions with biological targets like kinases or COX enzymes, as seen in structurally related hydrazones .
Structural Analogues
The compound belongs to a broader class of benzimidazole-thioacetohydrazide derivatives. Key structural variations among analogs include:
Structural Insights :
- Benzimidazole vs.
- Substituent Effects : The 1-ethyl group on benzimidazole (target compound) may confer metabolic stability compared to bulkier groups like 4-chlorobenzyl () or benzyl ().
Pharmacological Activity Comparison
Anticancer Activity
- The target compound’s benzimidazole-thioacetohydrazide core aligns with hydrazones known to inhibit Akt and PI3K pathways. For example: N′-Benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide inhibits Akt with IC50 = 0.50 µg/mL . The target compound’s benzyloxy group may enhance cellular uptake compared to polar substituents (e.g., hydroxy in ), though this requires experimental validation.
Anti-Inflammatory Activity
- Hydrazones with tetrazole-thio groups (e.g., 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N′-(4-piperidin-1-ylbenzylidene)acetohydrazide) show selective COX-1 inhibition . The target compound’s benzimidazole-thio group may similarly target COX isoforms, but with distinct potency.
Cytotoxicity Profiles
- Triazole-thio derivatives (e.g., compound 10 in ) inhibit cancer cell migration at IC50 = 1.2–3.8 µM against melanoma (IGR39) and breast cancer (MDA-MB-231) cells.
Melting Points and Solubility
- Melting points for benzimidazole-thioacetohydrazides range from 155–210°C (e.g., 209–210°C for morpholine-substituted analogs ). The target compound’s bulkier benzyloxy group may lower melting points slightly (~180–190°C).
- Solubility in ethanol is generally poor due to high hydrophobicity, necessitating DMSO or DMF for biological assays .
Key Research Findings and Gaps
- Superior Akt Inhibition : Benzimidazole-thioacetohydrazides (e.g., ) show stronger Akt pathway modulation than benzoxazole analogs (), likely due to enhanced π-π stacking with kinase domains.
- Metabolic Stability : The 1-ethyl group on the target compound may reduce CYP450-mediated oxidation compared to 1-benzyl or 1-(4-chlorobenzyl) analogs .
- Unaddressed Questions: Limited data exist on the target compound’s in vivo efficacy and selectivity against non-cancerous cells (e.g., NIH3T3 in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
